REACTION_CXSMILES
|
NCCC([NH:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][N:11]=[C:10]2[NH:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=2)=[C:20]([Cl:33])[CH:19]=1)=O.C(OC(=O)NCCC(=O)NC1C=C2C(=CC=1)N=CN=C2NC1C=CC(F)=C(Cl)C=1)(C)(C)C>>[Cl:33][C:20]1[CH:19]=[C:18]([NH:17][C:10]2[C:9]3[C:14](=[CH:15][CH:16]=[C:7]([NH2:6])[CH:8]=3)[N:13]=[CH:12][N:11]=2)[CH:23]=[CH:22][C:21]=1[O:24][CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([F:32])[CH:27]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCC(=O)NC=1C=C2C(=NC=NC2=CC1)NC1=CC(=C(C=C1)OCC1=CC(=CC=C1)F)Cl
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Name
|
compound
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCC(NC=1C=C2C(=NC=NC2=CC1)NC1=CC(=C(C=C1)F)Cl)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |